(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:
- A thiazolidin-4-one core with a 2-sulfanylidene (thiocarbonyl) group at position 2.
- A (5E)-configured methylidene bridge at position 5, linked to a 4-hydroxy-3,5-diiodophenyl substituent.
- A 3-methyl group on the thiazolidinone nitrogen.
The hydroxyl group may contribute to hydrogen bonding, affecting solubility and target interactions .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7I2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRLAANILCDBO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)I)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)I)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7I2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
The molecular formula of the compound is with a molecular weight of 504.1 g/mol. It features a thiazolidinone core that is susceptible to various modifications, influencing its biological properties.
Antioxidant Activity
Thiazolidin-4-one derivatives are known for their antioxidant properties. Studies have shown that modifications at specific positions can enhance their ability to scavenge free radicals. For instance, compounds with hydroxyl groups have demonstrated significant antioxidant activity through various assays like DPPH and ABTS .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit notable anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects against different cancer types, showcasing potential as a lead compound in cancer therapy .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | MCF-7 | 12.5 | Apoptosis induction |
| Other Thiazolidinones | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, displaying significant inhibition zones in agar diffusion tests .
Table 2: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly influenced by their structural components. Substituents at the phenyl ring and variations in the thiazolidine core can significantly alter their pharmacological profiles. For instance, the presence of electron-withdrawing groups enhances anticancer activity while maintaining low toxicity .
Case Studies
- Antioxidant Studies : A recent study evaluated the antioxidant capacity of several thiazolidinone derivatives using the DPPH assay. The compound exhibited an IC50 value comparable to vitamin C, highlighting its potential as a natural antioxidant agent .
- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis via mitochondrial pathways, suggesting its mechanism involves oxidative stress and caspase activation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₁H₈I₂NO₂S₂.
Key Observations :
- Iodine vs. Nitro Groups: The target compound’s diiodo substituents increase MW by ~50% compared to nitro analogs (e.g., CAS 67664-29-3) .
- Hydroxyl vs.
- Alkyl vs. Aromatic Substituents : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier aromatic (e.g., phenyl in ) or aliphatic (e.g., butyl in BU7 ) groups.
Key Observations :
- The target compound’s synthesis likely involves condensation of diiodinated benzaldehyde derivatives with thiosemicarbazide precursors, similar to methods in .
- Yields for thiazolidinones vary widely (9–70%) depending on substituent reactivity and purification challenges. Diiodo groups may complicate crystallization, reducing yield compared to methoxy or nitro analogs.
Stereochemical and Isomeric Considerations
- E/Z Isomerism : The target compound’s (5E) configuration contrasts with Z-isomers (e.g., ), which exhibit distinct spatial arrangements affecting biological activity. For example, Z-isomers may display altered binding to enzymes like tyrosine kinases due to steric clashes .
- Stereochemical Stability: Thiazolidinones with electron-withdrawing groups (e.g., NO₂ in ) may resist isomerization, whereas diiodo substituents could stabilize the E-configuration via resonance .
Q & A
Q. What are the recommended synthetic methodologies for preparing (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one?
The synthesis typically involves a condensation reaction between 3-methyl-2-thioxothiazolidin-4-one and 4-hydroxy-3,5-diiodobenzaldehyde. This reaction is performed under basic conditions (e.g., sodium acetate or NaOH) in a polar aprotic solvent (e.g., DMF or acetic acid) with reflux for 2–4 hours . Key steps include:
- Mechanism : Base-mediated Knoevenagel condensation to form the methylidene bridge.
- Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) and reaction time (monitored via TLC).
- Purification : Recrystallization from DMF-ethanol mixtures to isolate the E-isomer .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the methylidene group in this compound?
The E-configuration is confirmed using:
- X-ray crystallography : Provides definitive evidence of molecular geometry (e.g., dihedral angles between the thiazolidinone ring and aryl group) .
- NMR spectroscopy : H NMR shows a characteristic vinyl proton signal at δ 7.5–8.0 ppm (singlet for E-isomer due to restricted rotation) .
- UV-Vis spectroscopy : Absorption maxima around 350–400 nm correlate with conjugation in the E-isomer .
Q. What safety protocols are critical when handling this iodinated thiazolidinone derivative?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with iodinated compounds .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Waste disposal : Collect halogenated waste separately and follow institutional guidelines for iodinated organics .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Confirms C=O (1670–1700 cm) and C=S (1250–1300 cm) stretches .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHINOS: 535.72) .
- Elemental analysis : Verifies iodine content (~47.5%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl ring) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Iodine substitution : The 3,5-diiodo groups enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
- Hydroxy group at C4 : Stabilizes hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Thioxo group : Increases electrophilicity, facilitating covalent interactions with cysteine residues in proteins .
- Experimental validation : Compare IC values against analogs with chlorine or methyl substituents .
Q. What experimental designs are suitable for evaluating environmental persistence or ecotoxicity?
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Reproducibility checks : Validate assays using standardized protocols (e.g., CLSI for antimicrobial testing) .
- Control experiments : Test compound stability under assay conditions (e.g., DMSO concentration, pH) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What advanced synthetic strategies can improve yield or enantiomeric purity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .
- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in the methylidene formation step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
